molecular formula C8H7ClN4O B8328250 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl-

3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl-

Cat. No.: B8328250
M. Wt: 210.62 g/mol
InChI Key: QPHOZFOYRZFAJG-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloropyridine moiety attached to a triazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, yielding the desired triazole compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow microreactor systems for better efficiency, and ensuring sustainable practices .

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazole ring or the chloropyridine moiety.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit collagen production in anti-fibrosis applications by targeting collagen prolyl 4-hydroxylases .

Comparison with Similar Compounds

Uniqueness: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is unique due to its specific combination of a chloropyridine moiety and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-(5-chloropyridin-2-yl)-3-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H7ClN4O/c1-5-11-12-8(14)13(5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,12,14)

InChI Key

QPHOZFOYRZFAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N1C2=NC=C(C=C2)Cl

Origin of Product

United States

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